molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Didemnin B

Cat. No. B1670500
CAS RN: 77327-05-0
M. Wt: 1112.4 g/mol
InChI Key: KYHUYMLIVQFXRI-SJPGYWQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . Didemnin B was the first marine natural product to reach phase II clinical trials in the United States .


Synthesis Analysis

The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of Didemnin B starts on Did A. Modules

Scientific Research Applications

Anticancer Activity

Didemnin B has demonstrated impressive anticancer activity in preclinical models . It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . It has completed phase II human clinical trials against adenocarcinoma of the kidney, advanced epithelial ovarian cancer, and metastatic breast cancer .

Antiviral Activity

The didemnins have shown antiviral activity at low nano- and femtomolar levels . The exact mechanism of this antiviral activity is not well understood but it’s an area of active research.

Immunosuppressive Activity

Didemnins, including Didemnin B, have demonstrated immunosuppressive activity . This could potentially be useful in conditions where the immune response needs to be suppressed, such as autoimmune diseases.

Inhibition of Protein Synthesis

Didemnin B inhibits conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes . This inhibition of protein synthesis can lead to cell death, which is one of the mechanisms by which Didemnin B exhibits its anticancer activity.

Treatment of Leukemia

The chemotherapeutic activity of didemnin B was first characterized in leukemia . The analog dehydrodidemnin B has been granted orphan drug status for treating acute lymphoblastic leukemia (ALL) .

Treatment of Solid Tumors

Clinical trials of didemnin B and dehydrodidemnin B have documented responses in patients with a wide array of solid tumors, including bronchial carcinoid, colon cancer, esophageal cancer .

Mechanism of Action

Target of Action

Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .

Mode of Action

Didemnin B interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of PPT1 and EEF1A1 by Didemnin B affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, Didemnin B prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .

Result of Action

The primary result of Didemnin B’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, Didemnin B disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making Didemnin B a compound of interest for cancer treatment .

Action Environment

The action of Didemnin B can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of Didemnin B can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUYMLIVQFXRI-SJPGYWQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228068
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1112.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name DIDEMNIN B
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Didemnin B

CAS RN

77327-05-0
Record name Didemnin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMNIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B
Reactant of Route 3
Reactant of Route 3
Didemnin B
Reactant of Route 4
Didemnin B
Reactant of Route 5
Didemnin B
Reactant of Route 6
Didemnin B

Q & A

Q1: What are the key biological activities of Didemnin B?

A1: Didemnin B exhibits a range of potent biological activities, including:

  • Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
  • Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
  • Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]

Q2: What is the molecular target of Didemnin B?

A2: Didemnin B primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]

Q3: How does Didemnin B interact with eEF1A and affect protein synthesis?

A3: Didemnin B binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]

Q4: What are the downstream effects of Didemnin B's inhibition of protein synthesis?

A4: Didemnin B's inhibition of protein synthesis triggers a cascade of downstream effects, including:

  • Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
  • Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
  • Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
  • Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []

Q5: What is the molecular formula and weight of Didemnin B?

A5: The molecular formula of Didemnin B is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []

Q6: Is there any spectroscopic data available for Didemnin B?

A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of Didemnin B. [, , ]

Q7: How does the structure of Didemnin B relate to its biological activity?

A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of Didemnin B. These studies revealed that:

  • Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
  • Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
  • The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
  • Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []

Q8: What is known about the pharmacokinetics of Didemnin B?

A8: Studies in mice have shown that following intraperitoneal administration, Didemnin B is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []

Q9: Has Didemnin B been tested in clinical trials?

A9: Yes, Didemnin B was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []

Q10: What are the main toxicities associated with Didemnin B?

A10: Didemnin B exhibits several dose-limiting toxicities, including:

  • Nausea and vomiting: Frequently observed in clinical trials. [, , ]
  • Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
  • Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
  • Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
  • Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []

Q11: Are there any analytical methods available for measuring Didemnin B levels?

A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying Didemnin B in biological fluids. [, ]

Q12: What is the current status of Didemnin B research and development?

A12: While Didemnin B itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:

  • Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
  • Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]

Q13: What is the significance of identifying the bacterial origin of Didemnin B?

A13: The discovery that Didemnin B is produced by bacteria rather than the tunicate itself has significant implications for:

  • Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
  • Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.